molecular formula C16H13NO4S B12437030 2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 132465-10-2

2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12437030
CAS No.: 132465-10-2
M. Wt: 315.3 g/mol
InChI Key: KCGLTUBCAGZLHP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate . Breaking down the nomenclature:

  • 2-Thiophen-2-ylethyl : Indicates a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position, attached to an ethyl group.
  • (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate : Describes an α,β-unsaturated ester with a cyano group at position 2, a 3,4-dihydroxyphenyl group at position 3, and an (E)-configuration at the double bond.

The structural backbone consists of three key moieties:

  • Thiophene-ethyl ester : The thiophene ring contributes aromaticity, while the ethyl ester group enhances solubility and reactivity.
  • α,β-unsaturated cyanoacrylate : The conjugated double bond between C2 and C3, coupled with the electron-withdrawing cyano group (-C≡N), creates a polarized system amenable to nucleophilic attacks.
  • 3,4-Dihydroxyphenyl group : This catechol derivative introduces hydrogen-bonding capabilities and redox activity.

The (E)-configuration (from the German entgegen, meaning "opposite") specifies that the higher-priority groups—the cyano and 3,4-dihydroxyphenyl substituents—are on opposite sides of the double bond. This geometry influences intermolecular interactions and biological activity.

Common Synonyms and Database Identifiers

This compound is cataloged under multiple synonyms and identifiers across chemical databases:

Synonym/Identifier Source
2-TEDC PubChem, BindingDB
CHEMBL37081 ChEMBL
132465-10-2 CAS Registry
CID 6069552 PubChem
BDBM50011938 BindingDB

The PubChem CID 6069552 entry provides structural data, computed properties, and links to patents, while CHEMBL37081 in the ChEMBL database highlights its relevance in drug discovery, with recorded IC₅₀ values in biological assays. Additional identifiers include the Nikkaji numbers (J377.786C, J432.803E) and proprietary codes like HY-101051 and AKOS015911005.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₁₃NO₄S reflects the compound’s composition:

  • 16 Carbon atoms : Distributed across the thiophene ring (5 C), ethyl ester (2 C), cyanoacrylate backbone (3 C), and catechol group (6 C).
  • **13

Properties

IUPAC Name

2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGLTUBCAGZLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927701
Record name 2-(Thiophen-2-yl)ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132465-10-2
Record name 2-(Thiophen-2-yl)ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Claisen-Schmidt Condensation

Core Reaction Mechanism

The Claisen-Schmidt condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For this target molecule, the reaction involves:

  • 3,4-Dihydroxybenzaldehyde as the aromatic aldehyde.
  • Ethyl 2-cyanoacetate or its derivatives as the active methylene component.

The base-catalyzed condensation proceeds via enolate formation, followed by dehydration to yield the (E)-configured propenoate intermediate. For example, sodium ethoxide in ethanol facilitates this step at reflux (78–80°C), achieving >95% conversion.

Thiophene Esterification

The thiophen-2-ylethyl ester group is introduced via ester interchange or direct esterification :

  • 2-Thiophen-2-ylethanol is reacted with the pre-formed acrylate intermediate under acidic (e.g., H₂SO₄) or coupling conditions (e.g., DCC/DMAP).
  • Microwave-assisted esterification reduces reaction times from hours to minutes. A study using 150 W irradiation for 15 min achieved 89% yield with minimal side products.
Table 1: Representative Claisen-Schmidt Conditions
Component Reagent/Conditions Yield Source
3,4-Dihydroxybenzaldehyde Ethyl 2-cyanoacetate, NaOEt, EtOH, reflux 95%
Acrylate Intermediate 2-Thiophen-2-ylethanol, H₂SO₄, Δ 82%
Microwave-Assisted Ester DCC, DMAP, CH₂Cl₂, 150 W, 15 min 89%

Alternative Routes via Enaminone Intermediates

Enaminone Formation

Enaminones serve as versatile precursors for heterocyclic systems. For this compound:

  • Methyl 3-aminocrotonate reacts with 3,4-dihydroxybenzaldehyde in ethanol under reflux, forming a conjugated enaminone.
  • Thiophen-2-ylethanol is subsequently introduced via nucleophilic acyl substitution, with triethylamine as a base to scavenge HCl.

Catalytic Enhancements

  • Palladium-catalyzed coupling : A patent (WO2012011125A1) describes using Pd(OAc)₂/Xantphos to couple thiophene derivatives with acrylate intermediates, though yields remain moderate (68–72%).
  • Ionic liquid solvents : 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improves reaction homogeneity, boosting yields to 91% at 100°C.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane/EtOAc gradient) resolves unreacted aldehydes and ester byproducts.
  • HPLC-PDA analysis confirms purity >98% using a C18 column (MeCN/H₂O + 0.1% TFA).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.21 (d, J=4.0 Hz, thiophene-H), 6.85–6.90 (dihydroxyphenyl-H), 5.57 (s, -CH₂O-).
  • IR : ν 2210 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester).

Challenges and Optimization

Stereochemical Control

The (E)-configuration of the propenoate is critical for bioactivity. Strategies include:

  • Low-temperature condensation (−10°C) to suppress Z-isomer formation.
  • Bulky bases (e.g., DBU) to stabilize the transition state.

Protecting Group Management

The 3,4-dihydroxyphenyl group necessitates protection (e.g., acetyl or benzyl) during esterification to prevent oxidation. Deprotection with K₂CO₃/MeOH restores the catechol moiety.

Table 2: Protection/Deprotection Strategies
Protecting Group Reagent Deprotection Conditions Yield
Acetyl Ac₂O, Pyridine K₂CO₃, MeOH, rt 88%
Benzyl BnBr, K₂CO₃ H₂, Pd/C, EtOH 85%

Industrial-Scale Production

Continuous Flow Systems

  • Microreactor technology reduces reaction times from hours to <10 min, with 94% yield at 120°C.
  • In-line IR monitoring enables real-time adjustment of stoichiometry and temperature.

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis : Ball milling 3,4-dihydroxybenzaldehyde and ethyl 2-cyanoacetate with K₂CO₃ achieves 87% yield in 30 min.
  • Biocatalytic esterification : Lipase B from Candida antarctica (CAL-B) in tert-butanol converts acrylate acids to esters with 91% enantiomeric excess.

Chemical Reactions Analysis

2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular oxidative stress and inflammation pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its anti-cancer, anti-microbial, and anti-psychotic activities.

    Industry: It is used in the development of corrosion inhibitors and metal complexing agents.

Mechanism of Action

The mechanism of action of 2-thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anti-cancer activity is linked to the induction of apoptosis and inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of α,β-unsaturated carbonyl derivatives, which are often studied for their electrophilic reactivity and enzyme-inhibitory properties. Below is a comparative analysis with two key analogs:

(E)-Ethyl 2-Cyano-3-(2,4-Dimethoxyphenyl)Prop-2-Enoate
  • Substituents: R1: 2,4-Dimethoxyphenyl (electron-donating methoxy groups) R2: Ethyl ester R3: Cyano (-CN)
  • Molecular Weight: 261.28 g/mol (estimated from C14H15NO4)
  • Key Features: Methoxy groups enhance lipophilicity but eliminate hydrogen-bonding capacity compared to catechol. Synthesized via microwave-assisted condensation, improving reaction efficiency .
Caffeic Acid Phenethyl Ester (CAPE)
  • Substituents: R1: 3,4-Dihydroxyphenyl (catechol) R2: Phenethyl ester R3: No cyano group; prop-2-enoate directly linked to the ester.
  • Molecular Formula : C17H16O4
  • Molecular Weight : 284.31 g/mol .
  • Key Features: Natural derivative with well-documented antioxidant and anti-inflammatory activity. Absence of cyano group reduces electrophilicity, limiting covalent interactions with enzyme active sites. Phenethyl ester enhances membrane permeability compared to smaller esters.
Key Observations:

Hydrogen Bonding : The catechol group in the target compound and CAPE enables hydrogen bonding with enzymes, unlike the methoxy-substituted analog, which relies on hydrophobic interactions.

Ester Group Impact : The thiophene-ethyl ester in the target compound may improve lipid solubility and cellular uptake relative to ethyl or phenethyl esters, depending on the biological milieu.

Biological Activity

2-Thiophen-2-ylethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate, often referred to as TEDC, is a synthetic organic compound notable for its complex structure featuring a thiophene ring, a cyano group, and a dihydroxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of lipoxygenases (LOXs), which are key enzymes in the inflammatory response.

Chemical Structure and Properties

The molecular formula of TEDC is C16H13NO4SC_{16}H_{13}NO_4S with a molecular weight of approximately 315.34 g/mol. The compound's unique combination of functional groups contributes to its biological activity profile.

PropertyValue
Molecular FormulaC₁₆H₁₃NO₄S
Molecular Weight315.34 g/mol
LipophilicityHigh
Log P (octanol-water)2.45 to 3.64

Lipoxygenase Inhibition

TEDC has been identified as a potent inhibitor of lipoxygenases (5-, 12-, and 15-LOX) which are involved in the metabolism of arachidonic acid, leading to the formation of inflammatory mediators. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

  • Mechanism of Action : TEDC competes with arachidonic acid for binding to the active site of LOXs, thereby reducing the production of leukotrienes and other pro-inflammatory cytokines.
  • Therapeutic Implications : Due to its inhibitory effects on LOXs, TEDC may be explored for developing anti-inflammatory drugs.

Anticancer Activity

Research has indicated that compounds structurally related to TEDC exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including lung cancer (A549), colon cancer (HT-29), and glioma (C6).

  • Case Study : A study on thieno-1,3-thiazin-4-one derivatives demonstrated significant inhibition of cancer cell proliferation without affecting normal fibroblast viability. This suggests that similar mechanisms could be at play with TEDC.

Cytotoxicity Profile

TEDC's cytotoxicity was evaluated in vitro against several human cell lines:

Cell LineIC50 (µM)Effect on Normal Cells
A549 (Lung Cancer)15Non-toxic
HT-29 (Colon Cancer)20Non-toxic
C6 (Glioma)10Non-toxic

Pharmacological Profile

TEDC has been characterized for its interactions with various biological targets:

  • Enzyme Inhibition : Besides LOX inhibition, TEDC is noted to inhibit certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C9), which may affect drug metabolism.
  • Absorption and Distribution : The compound exhibits high gastrointestinal absorption but is not permeable across the blood-brain barrier.

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